![molecular formula C19H13BrN2O2 B2853781 methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 223690-87-7](/img/structure/B2853781.png)

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

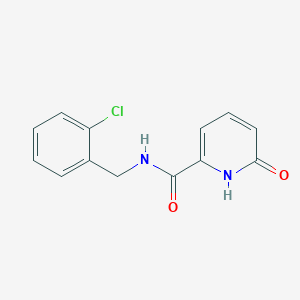

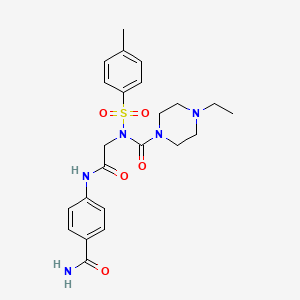

“Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” is a chemical compound that is a derivative of indole . It has been extracted from marine Streptomyces sp. 060524 . Its unique conformation potentially endows it with significant biological activity .

Synthesis Analysis

The synthesis of this compound involves the reaction of D-tryptophan methyl ester hydrochloride with 1- (2.21 g, 12 mmol). The mixture was refluxed for 3 hours, until the TLC indicated the reaction was completed . The solvent was then evaporated to dryness, yielding the crude product that was then purified to obtain a single crystal of high quality .Molecular Structure Analysis

The molecular structure of “methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” is C19H17BrN2O2 . It is orthorhombic, P212121 (no. 19), with a = 9.3764(3) Å, b = 9.7644(3) Å, c = 17.9519(6) Å, V = 1643.58(9) Å3, Z = 4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include CH activation of the vinyl and aryl moieties, followed by reductive elimination and reoxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its crystal structure, which indicates the presence of intermolecular N-H…O hydrogen bond . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Antidiabetic Agent Research

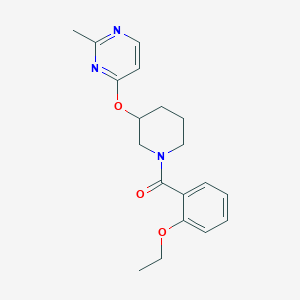

Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have been synthesized and evaluated for potential antidiabetic applications. One study synthesized compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3), and tested them for in vivo antidiabetic activity in streptozotocin-induced diabetic rats. Notably, a compound identified as DM5 exhibited potent antidiabetic activity (Choudhary et al., 2011).

Antifilarial Chemotherapy

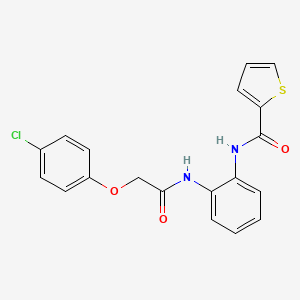

Another significant area of research involves the use of substituted 9H-pyrido[3,4-b]indoles in antifilarial chemotherapy. Various 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have shown promising results against Acanthoeilonema viteae, Litomosoides carinii, and Brugia malayi, key species in filarial infections. The study highlighted that specific substituents at positions 1 and 3 in beta-carbolines enhance antifilarial activity (Srivastava et al., 1999).

Mass Spectrometry Applications

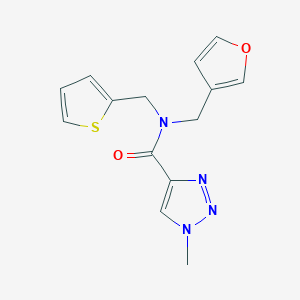

The compound and its derivatives have been used in mass spectrometry, particularly in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). Studies have explored the use of beta-carbolines as matrices for MALDI/TOF-MS in analyzing proteins and sulfated oligosaccharides, demonstrating their effectiveness in both positive and negative modes (Nonami et al., 1997).

Analytical Chemistry and Food Safety

In the realm of analytical chemistry and food safety, derivatives of methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate have been identified in studies focusing on the detection and quantification of heterocyclic amines in foodstuffs, particularly in thermally processed meat. These compounds are implicated in various human diseases and have been analyzed using methodologies like LC-MS and LC-MS/MS (Crotti et al., 2010).

Future Directions

properties

IUPAC Name |

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O2/c1-24-19(23)16-10-14-13-7-2-3-8-15(13)21-18(14)17(22-16)11-5-4-6-12(20)9-11/h2-10,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLARVHEQRFRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B2853705.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853711.png)

![7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2853717.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)

![6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853721.png)